![molecular formula C8H9BrFNO B7869779 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol](/img/structure/B7869779.png)
2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9BrFNO It is characterized by the presence of an amino group, a bromo group, and a fluoro group attached to a phenyl ring, along with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-bromo-2-fluorophenyl)acetaldehyde or 2-(4-bromo-2-fluorophenyl)acetone.
Reduction: Formation of this compound from the nitro intermediate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol exhibits various biological activities, making it a subject of interest for drug development. Its ability to interact with specific molecular targets allows it to modulate biological pathways effectively.
Key Biological Applications:
- Antimicrobial Properties: Studies have shown that the compound possesses antimicrobial activity, which could be beneficial in developing new antibiotics.
- Anticancer Potential: Research is ongoing to evaluate its efficacy against various cancer cell lines, with preliminary results indicating promising activity.
Applications in Medicinal Chemistry
The compound's structural characteristics make it suitable for various applications in medicinal chemistry:
- Drug Development: Its interaction with enzymes and receptors is crucial for understanding its mechanism of action, which is essential for developing new therapeutic agents.
- Pharmaceutical Intermediate: It serves as an intermediate in synthesizing more complex pharmaceutical compounds, aiding in the discovery of novel drugs .
Case Studies
Several studies have highlighted the applications of this compound:
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control substances, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation at specific concentrations. Further research focused on elucidating the underlying mechanisms involved in its anticancer effects .
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and fluoro groups can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-bromophenyl)ethan-1-ol
- 2-Amino-2-(4-fluorophenyl)ethan-1-ol
- 2-Amino-2-(4-chlorophenyl)ethan-1-ol
Uniqueness
2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination of substituents can impart distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The dual halogenation can also enhance its potential as a versatile intermediate in organic synthesis .
Biological Activity
2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol, a chiral compound with the molecular formula CHBrFNO, is notable for its unique structural characteristics, which include an amino group, a hydroxyl group, and halogen substituents (bromine and fluorine) on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Structural Characteristics
The structural features of this compound contribute significantly to its biological activity. The presence of both bromine and fluorine atoms, along with the amino and hydroxyl groups, enhances its reactivity and ability to interact with various biological targets.
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | CHBrFNO | Contains both bromine and fluorine; potential for diverse interactions |
2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one | C9H10BrFNO | Lacks hydroxyl group; different reactivity profile |
3-Bromo-4-fluoroaniline | C6H5BrFNH2 | Simpler structure; serves different synthetic purposes |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains. The compound's mechanism of action involves binding to specific enzymes or receptors, which alters their activity and leads to antibacterial effects.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies utilizing cell lines such as HEPG2 (liver carcinoma) have demonstrated that this compound can induce cytotoxic effects. Dose-response assays have been employed to determine the concentration required for a 50% reduction in cell viability (IC50), providing insights into its potential as an anticancer drug . The structural characteristics of this compound allow it to interact with cellular pathways involved in cancer progression, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the compound's ability to inhibit growth effectively. The results indicated that modifications in the halogen substituents could enhance or reduce antibacterial activity.
- Cytotoxicity Assessment : In vitro studies on liver carcinoma cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The IC50 values were derived from multiple experiments, establishing a correlation between structure and biological activity .
- Mechanistic Insights : Investigations into the mechanism of action have shown that the compound can modulate enzyme activities crucial for bacterial survival and cancer cell proliferation. This modulation is attributed to its ability to bind selectively to active sites on target proteins .
Properties
IUPAC Name |
2-amino-2-(4-bromo-2-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJWPPAAQIQVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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